MW dipeptide MW dipeptide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18602595
InChI: InChI=1S/C16H21N3O3S/c1-23-7-6-12(17)15(20)19-14(16(21)22)8-10-9-18-13-5-3-2-4-11(10)13/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22)
SMILES:
Molecular Formula: C16H21N3O3S
Molecular Weight: 335.4 g/mol

MW dipeptide

CAS No.:

Cat. No.: VC18602595

Molecular Formula: C16H21N3O3S

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

MW dipeptide -

Specification

Molecular Formula C16H21N3O3S
Molecular Weight 335.4 g/mol
IUPAC Name 2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-(1H-indol-3-yl)propanoic acid
Standard InChI InChI=1S/C16H21N3O3S/c1-23-7-6-12(17)15(20)19-14(16(21)22)8-10-9-18-13-5-3-2-4-11(10)13/h2-5,9,12,14,18H,6-8,17H2,1H3,(H,19,20)(H,21,22)
Standard InChI Key XYVRXLDSCKEYES-UHFFFAOYSA-N
Canonical SMILES CSCCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N

Introduction

Chemical Identity and Structural Properties

Molecular Composition

MW dipeptide is a linear molecule formed by the condensation of L-methionine (Met) and L-tryptophan (Trp). The peptide bond (C-N\text{C-N}) between the carboxyl group of methionine and the amino group of tryptophan is central to its structure . Key properties include:

PropertyValue
Molecular FormulaC16H21N3O3S\text{C}_{16}\text{H}_{21}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight335.4 g/mol
IUPAC NameL-Methionyl-L-tryptophan
CAS Registry Number60535-02-6
SynonymsH-Met-Trp-OH, Met-Trp

The sulfur-containing side chain of methionine and the indole ring of tryptophan contribute to the molecule’s hydrophobicity and reactivity .

Structural Analysis

The 2D structure of MW dipeptide features a peptide backbone with distinct side chains:

  • Methionine: Contains a thioether group (-S-CH3\text{-S-CH}_3) at its side chain.

  • Tryptophan: Incorporates an indole ring system, enabling π-π stacking interactions .

3D conformational studies reveal flexibility in the peptide bond, allowing adaptation to enzymatic binding sites. The trans configuration predominates due to steric hindrance between the side chains .

Synthesis and Formation Mechanisms

Dehydration Synthesis

Like all dipeptides, MW dipeptide forms via dehydration synthesis, wherein a water molecule is eliminated to create a peptide bond . The reaction proceeds as follows:

  • The carboxyl group (-COOH\text{-COOH}) of methionine loses a hydroxyl (-OH\text{-OH}).

  • The amino group (-NH2\text{-NH}_2) of tryptophan loses a hydrogen (-H\text{-H}).

  • A covalent C-N\text{C-N} bond forms, yielding MW dipeptide and H2O\text{H}_2\text{O} .

This process requires enzymatic catalysis (e.g., ribosomes in vivo) or synthetic conditions (e.g., solid-phase peptide synthesis in vitro).

Biosynthetic Pathways

In biological systems, MW dipeptide may arise from:

  • Protein Degradation: Hydrolysis of larger polypeptides by proteases.

  • Enzymatic Assembly: Direct coupling via specific ligases, though this route is less characterized for MW dipeptide .

Biological Roles and Metabolic Significance

Metabolic Functions

MW dipeptide is classified as a metabolite, implicating it in intermediary metabolism. Potential roles include:

  • Antioxidant Activity: The indole ring of tryptophan may scavenge free radicals, though direct evidence for MW dipeptide is lacking .

  • Precursor for Bioactive Molecules: Degradation could yield methionine and tryptophan, essential for protein synthesis and neurotransmitter production .

Research and Applications

Analytical Characterization

Techniques for studying MW dipeptide include:

  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR): Resolves spatial arrangement of atoms .

  • X-ray Crystallography: Provides high-resolution 3D structures, though no crystal data is publicly available for MW dipeptide .

Challenges and Future Directions

Knowledge Gaps

  • Mechanistic Insights: The exact metabolic pathways involving MW dipeptide remain unelucidated.

  • Therapeutic Potential: No studies directly link MW dipeptide to clinical applications.

Research Opportunities

  • In Vitro Studies: Assess interactions with transporters (e.g., PepT1) and receptors.

  • In Vivo Pharmacokinetics: Evaluate absorption, distribution, and excretion profiles.

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